molecular formula C14H11NO2 B13100795 4-(Benzyloxy)-6-ethynylpyridin-2-ol

4-(Benzyloxy)-6-ethynylpyridin-2-ol

Cat. No.: B13100795
M. Wt: 225.24 g/mol
InChI Key: PAWNTUCWPVOIID-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-ethynylpyridin-2-ol is an organic compound that belongs to the class of pyridines It is characterized by the presence of a benzyloxy group at the 4-position, an ethynyl group at the 6-position, and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-6-ethynylpyridin-2-ol can be achieved through several synthetic routes. One common method involves the use of Suzuki-Miyaura coupling reactions. This method typically involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Another approach involves the Sonogashira coupling reaction, where an ethynyl group is introduced to the pyridine ring. This reaction is typically carried out using a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-6-ethynylpyridin-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The ethynyl group can be reduced to form an ethyl or ethylene derivative.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine-2-one derivatives, while reduction of the ethynyl group can produce ethyl-substituted pyridines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-6-ethynylpyridin-2-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique interactions and reactions that are not possible with similar compounds lacking this feature .

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

6-ethynyl-4-phenylmethoxy-1H-pyridin-2-one

InChI

InChI=1S/C14H11NO2/c1-2-12-8-13(9-14(16)15-12)17-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,15,16)

InChI Key

PAWNTUCWPVOIID-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=CC(=O)N1)OCC2=CC=CC=C2

Origin of Product

United States

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